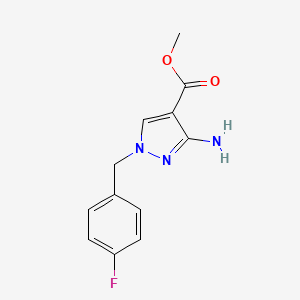

methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-fluorobenzyl substituent at the N1 position, an amino group at C3, and a methyl ester at C2. Pyrazole scaffolds are widely explored in medicinal and agrochemical research due to their versatile hydrogen-bonding capacity and structural rigidity. The para-fluorobenzyl group enhances electronic interactions with biological targets, while the methyl ester contributes to metabolic stability. This compound has been cataloged as a high-purity reagent but is currently discontinued .

Properties

IUPAC Name |

methyl 3-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-18-12(17)10-7-16(15-11(10)14)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJUQHYMQOXIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 3-amino-1H-pyrazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylate ester.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

a) Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

- Key Difference : Replacement of the 4-fluoro group with a 4-methoxy substituent.

- Molecular weight increases to 261.28 g/mol (vs. ~265–270 g/mol for halogenated analogs) . Methoxy groups may enhance solubility but reduce membrane permeability due to increased polarity.

b) Methyl 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate and Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

- Key Differences :

- Halogen substitution (Cl at para, Br at meta positions).

- Impact :

c) Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate

Positional Isomerism in Pyrazole Derivatives

Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

- Key Differences: Amino group at C5 (vs. C3 in the target compound). Ethyl ester (vs. methyl ester).

- Ethyl esters generally increase lipophilicity (higher logP) but may reduce metabolic stability compared to methyl esters .

Alkyl vs. Aryl Substituents

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Research Implications

- Electron-Withdrawing Groups : Fluorine and chlorine enhance reactivity for nucleophilic substitution or hydrogen-bond acceptor capacity, critical in kinase inhibitor design .

- Steric Considerations : Para-substituted benzyl groups (e.g., 4-F, 4-Cl) optimize target engagement by minimizing steric clashes compared to ortho/meta analogs .

- Ester Choice : Methyl esters are preferred for metabolic stability, while ethyl esters may improve bioavailability in hydrophobic environments .

Biological Activity

Methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a pyrazole ring, an amino group, and a fluorobenzyl moiety, which may contribute to its pharmacological properties.

- IUPAC Name : Methyl 3-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate

- Molecular Formula : C12H12FN3O2

- Molecular Weight : 249.24 g/mol

Synthesis

The synthesis of methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluorobenzyl bromide with 3-amino-1H-pyrazole-4-carboxylic acid under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) as the solvent. The resulting intermediate is then esterified using methanol to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the amino group allows it to participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thus exhibiting potential anti-inflammatory effects.

Biological Activity Overview

Research indicates that methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate shows promise in several areas:

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by inflammation. The specific molecular pathways involved are still under investigation, but initial findings indicate modulation of NF-kB signaling pathways .

Anticancer Properties

Emerging research has explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

Studies have identified methyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could provide therapeutic avenues for cancer treatment by halting uncontrolled cell proliferation .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.